PF-6422899

Catalog No.
S539292
CAS No.
1621002-23-0
M.F
C20H14ClFN4O2
M. Wt
396.81
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-6422899

CAS Number

1621002-23-0

Product Name

PF-6422899

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-prop-2-ynoxyquinazolin-6-yl]prop-2-enamide

Molecular Formula

C20H14ClFN4O2

Molecular Weight

396.81

InChI

InChI=1S/C20H14ClFN4O2/c1-3-7-28-18-10-16-13(9-17(18)26-19(27)4-2)20(24-11-23-16)25-12-5-6-15(22)14(21)8-12/h1,4-6,8-11H,2,7H2,(H,26,27)(H,23,24,25)

InChI Key

AZLXGJFHSLQCPV-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCC#C

Solubility

Soluble in DMSO

Synonyms

PF-6422899; PF6422899; PF 6422899;

Description

The exact mass of the compound N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide is 396.0789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Quinazolinone core

    The quinazolinone core structure is present in many bioactive molecules with diverse pharmacological activities, including anti-cancer and anti-inflammatory properties []. Research suggests that substitutions on this core can influence the target and potency of the molecule [].

  • -Chloro-4-fluorophenyl group

    The presence of this group can enhance the molecule's cell permeability and metabolic stability, both crucial factors for drug development [].

  • Prop-2-yn-1-yl moiety

    The alkyne group (prop-2-yn-1-yl) can be a useful tool for click chemistry, a bioconjugation technique allowing researchers to attach the molecule to other biomolecules for targeted delivery or activity [].

Here are some potential research areas for N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(prop-2-yn-1-yloxy)quinazolin-6-yl)acrylamide:

  • Anticancer research

    Given the presence of the quinazolinone core, researchers could investigate the compound's potential for inhibiting cancer cell growth or proliferation.

  • Anti-inflammatory research

    Similar to the anticancer potential, the quinazolinone core might provide anti-inflammatory properties that warrant investigation.

  • Targeted drug delivery

    The alkyne group could be used to attach the molecule to a targeting moiety, allowing for specific delivery to diseased cells.

  • Development of probes

    The molecule's structure could be adapted to create probes for studying biological processes or protein-protein interactions.

PF-6422899 is a small molecule compound characterized by its unique chemical structure and properties. It is primarily known as a covalent inhibitor targeting specific protein kinases, particularly the ERBB2 receptor, which plays a crucial role in various signaling pathways associated with cell growth and differentiation. The compound's systematic name is 1-(4-(3-(trifluoromethyl)phenyl)-1H-pyrazol-1-yl)-3-(trifluoromethyl)benzyl)-2,4-dimethylpyrimidin-6-amine, and its chemical formula is C19H17F6N5. The molecular weight is approximately 431.36 g/mol. PF-6422899 has gained attention in the field of medicinal chemistry due to its potential therapeutic applications in cancer treatment.

Typical for covalent inhibitors. These reactions primarily involve the formation of covalent bonds with target proteins, which often leads to irreversible inhibition of their activity. The mechanism of action is based on the electrophilic nature of the compound, allowing it to react with nucleophilic sites on the target kinases. For instance, the reaction with cysteine residues in the active site of ERBB2 can significantly alter its function and downstream signaling pathways .

PF-6422899 exhibits potent biological activity as an inhibitor of ERBB2 and other related kinases. Studies have shown that it has a high affinity for these targets, leading to effective suppression of tumor cell proliferation in vitro and in vivo. The compound's selectivity for ERBB2 over other kinases minimizes off-target effects, making it a promising candidate for targeted cancer therapies . Additionally, PF-6422899 has demonstrated efficacy in overcoming resistance mechanisms associated with conventional therapies.

The synthesis of PF-6422899 involves several key steps that include the construction of its complex pyrazole and pyrimidine frameworks. The general synthetic route includes:

  • Formation of Pyrazole Ring: Starting from appropriate phenyl and trifluoromethyl-substituted precursors, a pyrazole ring can be formed through cyclization reactions.
  • Pyrimidine Synthesis: The pyrimidine portion is synthesized using standard methods such as condensation reactions involving amines and carbonyl compounds.
  • Final Coupling: The final compound is obtained by coupling the synthesized pyrazole and pyrimidine intermediates under controlled conditions to ensure high yield and purity.

These synthetic steps require careful optimization to achieve the desired purity levels (≥98% HPLC) necessary for biological studies .

PF-6422899 has significant applications in cancer research and therapy. Its primary application lies in targeting ERBB2-positive cancers, including certain breast cancers that overexpress this receptor. By inhibiting ERBB2 activity, PF-6422899 can potentially reduce tumor growth and improve patient outcomes. Furthermore, its role as a tool compound in biochemical assays allows researchers to study kinase signaling pathways more effectively.

Interaction studies involving PF-6422899 have focused on its binding affinity and selectivity towards various kinases. These studies typically employ techniques such as surface plasmon resonance and thermal shift assays to quantify binding interactions. Results indicate that PF-6422899 exhibits higher affinity for ERBB2 compared to other kinases, highlighting its potential as a selective therapeutic agent . Additionally, proteomic analyses have shown that covalent modification by PF-6422899 alters the reactivity profiles of target proteins, providing insights into its mechanism of action.

PF-6422899 shares structural similarities with several other kinase inhibitors but stands out due to its specific targeting of ERBB2. Here are some similar compounds:

Compound NameTarget KinaseStructural FeaturesUnique Aspects
PF-06658607ERBB2Contains similar pyrazole frameworkDifferent substituents leading to altered selectivity
LapatinibERBB2/EGFRDual-targeting structureApproved drug for breast cancer
NeratinibERBB2Similar core structureIrreversible binding mechanism

PF-6422899's unique trifluoromethyl substitutions enhance its potency and selectivity compared to these compounds, making it an attractive candidate for further development in targeted therapies.

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and SMILES Notation

PF-6422899 is chemically defined as N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-(2-propyn-1-yloxy)-6-quinazolinyl]-2-propenamide. Its SMILES notation, derived from structural connectivity, is:
C=CC(NC1=CC2=C(NC3=CC=C(F)C(Cl)=C3)N=CN=C2C=C1OCC#C)=O.

Key structural elements include:

  • Quinazoline core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Propargyloxy substituent: A 2-propyn-1-yloxy group attached at position 7 of the quinazoline ring.
  • Acrylamide moiety: A 2-propenamide group linked to the quinazoline at position 6.
  • 3-Chloro-4-fluorophenylamino group: A substituted aniline moiety connected via a NH bridge to the quinazoline core.

Crystallographic Data and Three-Dimensional Conformation

No direct crystallographic data for PF-6422899 has been reported in public databases (e.g., CCDC, PDB). However, its three-dimensional conformation can be inferred from:

  • Quinazoline geometry: Planar aromatic system with conjugated π-electrons.
  • Propargyloxy orientation: The alkyne group likely adopts a linear conformation, enhancing reactivity for covalent interactions.
  • Acrylamide positioning: The α,β-unsaturated amide group may participate in hydrogen bonding or π-π interactions.
ParameterValueSource
Molecular FormulaC₂₀H₁₄ClFN₄O₂
Molecular Weight396.81 g/mol
Elemental CompositionC (60.54%), H (3.56%), Cl (8.93%), F (4.79%), N (14.12%), O (8.06%)

Computational Analysis of Electronic Properties

While explicit computational studies on PF-6422899 are limited, density functional theory (DFT) methods provide insights into related molecules:

  • HOMO-LUMO Gaps:

    • HOMO (Highest Occupied Molecular Orbital): Governed by electron-rich regions (e.g., quinazoline N atoms, propargyl group).
    • LUMO (Lowest Unoccupied Molecular Orbital): Influenced by electron-deficient acrylamide and aromatic rings.
    • Energy Gap: Critical for predicting reactivity, though direct values for PF-6422899 remain unreported.
  • Partial Charges and Reactivity:

    • The propargyloxy group (C≡C-O-) is electrophilic, enabling covalent binding to cysteine residues in EGFR’s ATP-binding pocket.
    • Acrylamide’s α,β-unsaturation facilitates Michael addition or other nucleophilic attacks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

396.0789

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
Lanning et al. A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, doi: 10.1038/nchembio.1582, published online 13 July 2014 http://www.nature.com/naturechemicalbiology

Explore Compound Types